![molecular formula C7H9NO3 B6613408 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbaldehyde CAS No. 855747-31-8](/img/structure/B6613408.png)
5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbaldehyde
Overview
Description
5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbaldehyde (5-HOPC) is an organic compound belonging to the class of oxazoles, and is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. 5-HOPC is an important compound in the synthesis of many drugs and other compounds due to its versatile reactivity and its ability to be converted into a variety of functional groups. This compound has been used in a wide range of applications, from drug synthesis to material science.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Isoxazoles have been extensively studied in medicinal chemistry. Many isoxazole derivatives exhibit various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects. Their labile N–O bond allows the synthesis of 1,3-bifunctional derivatives of carbonyl compounds, making isoxazoles synthetically valuable . Researchers explore novel isoxazole-based compounds for potential drug candidates.
Synthetic Chemistry and Isoxazole Synthesis
Two main methods lead to the construction of the isoxazole ring:
- Hydroxylamine Condensation : Hydroxylamine reacts with β-diketones or their synthetic equivalents, yielding isoxazoles. This transformation is equally popular and versatile in organic synthesis .
Isoxazole-Containing Natural Products
Certain natural products contain isoxazole rings. Researchers study their biosynthesis and potential biological activities.
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to be active towards different clinically approved targets .
Mode of Action
Isoxazole derivatives have been reported to stimulate the impulse propagation mediated transmitter release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Isoxazole derivatives have been associated with a wide range of biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been associated with a variety of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, and more .
properties
IUPAC Name |
5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-7(2,10)6-3-5(4-9)8-11-6/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGJCKHWZCWDHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxypropan-2-yl)isoxazole-3-carbaldehyde |
Synthesis routes and methods
Procedure details
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